molecular formula C8H18INOS B2452477 [1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide CAS No. 119368-48-8

[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide

Cat. No.: B2452477
CAS No.: 119368-48-8
M. Wt: 303.2
InChI Key: ZFUSGTSGTGOWAT-UHFFFAOYSA-M
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Properties

IUPAC Name

1-acetylsulfanylpropan-2-yl(trimethyl)azanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOS.HI/c1-7(9(3,4)5)6-11-8(2)10;/h7H,6H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUSGTSGTGOWAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)[N+](C)(C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of [1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide typically involves the following synthetic routes and reaction conditions:

Mechanism of Action

The mechanism of action of [1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific interactions and reactivity due to the presence of the iodide ion, which can influence its chemical behavior and applications .

Biological Activity

[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide, with the CAS number 119368-48-8, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trimethylazanium group attached to an acetylsulfanyl propan-2-yl moiety. Its molecular formula is C7H16NOSIC_7H_{16}NOS\cdot I. The presence of the acetylsulfanyl group is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways, including cholinesterases, which are crucial for neurotransmission.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which help in mitigating oxidative stress by scavenging free radicals.
  • Antimicrobial Activity : Preliminary studies suggest that the compound could possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity Description References
AntimicrobialExhibits activity against various bacterial strains
AntioxidantScavenges free radicals; potential protective effects
Enzyme InhibitionInhibits cholinesterase and other key enzymes
CytotoxicityPotential anti-cancer properties

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar quaternary ammonium compounds and found significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound may exhibit comparable efficacy against these pathogens.
  • Antioxidant Potential : Research on related compounds demonstrated strong antioxidant activity through DPPH and FRAP assays. For instance, methanolic extracts containing similar sulfanyl groups showed higher antioxidant capacity than their ethanolic counterparts, indicating that the functional group enhances radical scavenging abilities.
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that compounds with a similar structure effectively inhibited acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, quaternary ammonium compounds typically exhibit high water solubility and rapid absorption rates, which may facilitate their bioavailability in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide, and how can reaction intermediates be validated?

  • Methodology : A two-step synthesis is typical:

Thioacetylation : React propan-2-ylthiol with acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor completion via thin-layer chromatography (TLC, hexane:ethyl acetate 3:1).

Quaternization : Treat the thioacetyl intermediate with trimethylamine in acetonitrile, followed by iodomethane. Purify via recrystallization (ethanol/water). Validate intermediates using 1H^1H-NMR (e.g., δ 2.1 ppm for acetyl group) and mass spectrometry .

  • Validation : Compare melting points and spectroscopic data with literature. Ensure <2% impurities via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Techniques :

  • X-ray crystallography for absolute configuration (if crystals form).
  • FT-IR : Confirm S-acetyl stretch (~1680–1720 cm1^{-1}) and quaternary ammonium N–C bonds (~1400 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) : Match molecular ion peak to theoretical [M+^+] = 316.02 g/mol.
    • Purity : Use ion chromatography to quantify iodide counterion (retention time ~4.2 min, 0.1 M NaOH eluent) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for quaternary ammonium salts under acidic conditions?

  • Challenge : Discrepancies in decomposition rates (e.g., pH 2 vs. pH 4).
  • Methodology :

Controlled degradation studies : Incubate the compound in buffered solutions (pH 1–6) at 25°C/40°C. Monitor via 1H^1H-NMR for loss of acetyl or trimethyl groups.

Kinetic analysis : Use Arrhenius plots to model degradation activation energy.

HPLC-MS : Identify degradation products (e.g., free thiol or demethylated species).

  • Mitigation : Add antioxidants (e.g., BHT) or adjust buffer ionic strength to stabilize the compound .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify electrophilic centers.

Transition state modeling : Simulate SN2 pathways for iodide displacement (e.g., with hydroxide or thiolate nucleophiles).

Solvent effects : Include implicit solvent models (PCM for water or DMSO) to refine activation barriers.

  • Validation : Compare predicted vs. experimental kobsk_{obs} for reactions with NaN3_3 in DMF .

Q. What advanced techniques characterize the compound’s behavior in biological membrane models?

  • Methods :

  • Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess lipid monolayer interactions.
  • Fluorescence anisotropy : Use DPH probes to evaluate membrane fluidity changes.
  • MD simulations : Model insertion into POPC bilayers (GROMACS) to quantify binding energy and orientation.
    • Key metrics : Partition coefficients (log P) via shake-flask method (octanol/water) .

Research Design & Data Analysis

Q. How should researchers design a study to investigate the compound’s catalytic role in thiol-disulfide exchange reactions?

  • Protocol :

Kinetic assays : Mix with glutathione (GSH) and GSSG in PBS (pH 7.4). Track thiolate formation via Ellman’s reagent (412 nm).

Control variables : Vary temperature (15–45°C) and ionic strength (0–150 mM NaCl).

Mechanistic probes : Use 13C^{13}C-labeled acetyl groups to trace transfer via NMR.

  • Data interpretation : Fit to Michaelis-Menten kinetics; report KmK_m and kcatk_{cat} .

Q. What statistical approaches are critical when analyzing dose-response data for this compound’s bioactivity?

  • Analysis :

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to determine EC50_{50} and Hill coefficient.
  • ANOVA with post-hoc tests : Compare efficacy across cell lines (e.g., HEK293 vs. HepG2).
  • QC checks : Include positive controls (e.g., Triton X-100 for cytotoxicity) and validate assay reproducibility (CV <15%) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry148–152°C
Log P (octanol/water)Shake-flask HPLC-1.2 ± 0.3
Aqueous Solubility (25°C)Gravimetric analysis34 mg/mL in H2 _2O
Degradation t1/2_{1/2} (pH 7)HPLC-UV (254 nm)72 hours

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